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Compound of Interest

Compound Name: Oxetane-3-carbonitrile

Cat. No.: B1375781 Get Quote

An In-Depth Technical Guide to Oxetane-3-carbonitrile (CAS 1420800-16-3): A Key Building

Block in Modern Drug Discovery

Abstract
This technical guide provides a comprehensive overview of Oxetane-3-carbonitrile (CAS

1420800-16-3), a pivotal heterocyclic building block for researchers, medicinal chemists, and

drug development professionals. The oxetane ring has emerged as a highly valuable motif in

modern drug design, prized for its ability to confer desirable physicochemical properties such

as increased aqueous solubility, enhanced metabolic stability, and reduced lipophilicity.[1][2][3]

This guide delves into the physicochemical and spectroscopic characteristics of Oxetane-3-
carbonitrile, explores its synthesis and core reactivity, and presents its strategic applications in

lead optimization. Detailed experimental protocols and safety guidelines are provided to equip

scientists with the practical knowledge required to effectively utilize this versatile compound in

their research endeavors.

The Strategic Value of the Oxetane Motif in
Medicinal Chemistry
The landscape of drug discovery is continually evolving, with an increasing focus on molecules

that possess greater three-dimensionality and occupy novel chemical space. In this context,

small, strained rings have garnered significant interest, and among them, the oxetane moiety

has proven to be exceptionally useful.[1][4]
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A Superior Bioisostere:

Historically, medicinal chemists have often used gem-dimethyl groups to block sites of

metabolism or carbonyl groups to engage in hydrogen bonding. However, these functionalities

can introduce undesirable properties, such as increased lipophilicity or metabolic liability. The

oxetane ring serves as an excellent bioisosteric replacement, offering a unique combination of

properties:

Polarity and Solubility: As a polar cyclic ether, the oxetane ring can significantly enhance the

aqueous solubility of a parent molecule, a critical factor for improving bioavailability.[2][3]

Metabolic Stability: Unlike a metabolically susceptible methylene group, the oxetane core is

robust and resistant to many common metabolic pathways, improving the pharmacokinetic

profile of a drug candidate.[2][3]

Reduced Lipophilicity: Replacing a lipophilic gem-dimethyl group with a more polar oxetane

can lower the molecule's LogP, which is often beneficial for optimizing its absorption,

distribution, metabolism, and excretion (ADME) properties.[1]

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring imparts three-

dimensionality to otherwise "flat" molecules. This can lead to improved target selectivity and

potency by enabling more specific interactions within a protein's binding pocket.[1][4]

Oxetane-3-carbonitrile is a premier example of a functionalized building block that allows for

the seamless introduction of this valuable motif. Its nitrile group serves as a versatile chemical

handle, enabling a wide range of subsequent chemical transformations.

Physicochemical and Spectroscopic Profile
A thorough understanding of a building block's fundamental properties is essential for its

effective use.

Core Properties
The key physicochemical properties of Oxetane-3-carbonitrile are summarized below.
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Property Value Reference

CAS Number 1420800-16-3 [5][6][7]

Molecular Formula C₄H₅NO [5][6][8]

Molecular Weight 83.09 g/mol [5][6][8]

SMILES N#CC1COC1 [6][9]

Purity Typically ≥95-97% [5][6]

Storage

Store at 2-8°C or frozen

(-20°C), sealed under dry

conditions.

[6][9]

Spectroscopic Analysis (Predicted)
While specific spectra should be run on each batch, the expected spectroscopic features based

on the molecule's structure are as follows:

¹H NMR (400 MHz, CDCl₃): The proton spectrum is expected to be complex due to the

puckered ring system. One would anticipate signals for the two diastereotopic methylene

protons (C2/C4) appearing as multiplets, likely in the δ 4.6-5.0 ppm range, characteristic of

protons adjacent to the ring oxygen.[10] The methine proton (C3) would appear as a

multiplet further upfield, likely around δ 3.5-4.0 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon spectrum should show three distinct signals. The

methylene carbons (C2/C4) would be found in the δ 70-80 ppm region. The methine carbon

(C3) would be significantly shielded, appearing around δ 25-35 ppm. The nitrile carbon

(C≡N) would be observed in the characteristic downfield region of δ 115-120 ppm.

IR Spectroscopy (ATR): The infrared spectrum will be dominated by a sharp, strong

absorbance band for the nitrile (C≡N) stretch, typically found around 2240-2260 cm⁻¹. A

strong C-O-C stretching band for the cyclic ether should also be prominent, likely in the 950-

1100 cm⁻¹ region.

Mass Spectrometry (EI): The electron ionization mass spectrum should show a molecular ion

peak (M⁺) at m/z = 83.
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Synthesis and Chemical Reactivity
General Synthetic Strategies for the Oxetane Core
The construction of the strained four-membered oxetane ring requires specific synthetic

strategies. The most common and effective methods include:

Williamson Ether Synthesis: An intramolecular cyclization of a 1,3-halohydrin or a related

substrate with a leaving group at one end and an alcohol at the other is a classic and reliable

method.[11]

Paternò–Büchi Reaction: A photochemical [2+2] cycloaddition between a carbonyl compound

and an alkene can directly form the oxetane ring, though its regioselectivity can be a

challenge.[11]

Ring Expansion/Contraction: Less commonly, ring expansion of epoxides or ring contraction

of five-membered rings like substituted tetrahydrofurans can be employed.[11][12]

A plausible synthetic workflow for Oxetane-3-carbonitrile could start from a readily available

precursor like 3-hydroxyoxetane, followed by conversion of the hydroxyl group to a good

leaving group and subsequent nucleophilic substitution with a cyanide source.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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